molecular formula C9H17NO2 B180021 Methyl (2S)-amino(cyclohexyl)acetate hydrochloride CAS No. 145618-11-7

Methyl (2S)-amino(cyclohexyl)acetate hydrochloride

Cat. No. B180021
M. Wt: 171.24 g/mol
InChI Key: UUSVVDQFPGXFTQ-QMMMGPOBSA-N
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Description

Methyl (2S)-amino(cyclohexyl)acetate hydrochloride, also known as S-(+)-ketamine, is a chiral form of ketamine that has gained significant attention in recent years due to its potential as a therapeutic agent. It is an NMDA receptor antagonist that has been shown to have rapid and long-lasting antidepressant effects. In

Scientific Research Applications

  • Synthesis and Characterization of Novel Compounds

    • Methyl (2S)-amino(cyclohexyl)acetate hydrochloride and similar amino acids can be used in synthesizing Schiff base ligands, which show promise in antioxidant and xanthine oxidase inhibitory studies, potentially offering new therapeutic avenues (Ikram et al., 2015).
  • Chemical Synthesis and Optimization

    • The compound is instrumental in the optimized synthesis of related compounds, highlighting its role in chemical processes and the potential for large-scale production (Wang Guo-hua, 2008).
  • Analytical Chemistry Applications

    • Cycloalkylcarbonyl derivatives, related to Methyl (2S)-amino(cyclohexyl)acetate hydrochloride, are used in gas chromatography-mass spectrometry for amino acid analysis, demonstrating the compound’s importance in analytical techniques (Zaikin & Luzhnov, 2002).
  • Pharmaceutical Research

    • Research on molecules structurally similar to Methyl (2S)-amino(cyclohexyl)acetate hydrochloride contributes to pharmaceutical sciences, for example in the study of dissociative anesthesia in pediatric care (Wilson, Nichols, & McCoy, 1967).
  • Molecular and Structural Chemistry

    • The compound and its analogs are vital in studying molecular conformations and intramolecular interactions, crucial for understanding drug design and protein interactions (Wani et al., 2014).
  • Solubility and Solvent Effects Studies

    • Its structural analogs are used to study solubility and model correlations in various solvents, contributing to our understanding of drug solubility and formulation (Zhu et al., 2019).

Safety And Hazards

The safety and hazards associated with “Methyl (2S)-amino(cyclohexyl)acetate hydrochloride” would depend on its physical and chemical properties . It’s important to handle all chemicals with appropriate safety measures, including the use of personal protective equipment and proper disposal methods .

properties

IUPAC Name

methyl (2S)-2-amino-2-cyclohexylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h7-8H,2-6,10H2,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSVVDQFPGXFTQ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1CCCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50443342
Record name Methyl (2S)-amino(cyclohexyl)acetate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S)-amino(cyclohexyl)acetate hydrochloride

CAS RN

145618-11-7
Record name Methyl (2S)-amino(cyclohexyl)acetate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JA McCauley, CJ McIntyre, MT Rudd… - Journal of medicinal …, 2010 - ACS Publications
A new class of HCV NS3/4a protease inhibitors which contain a P2 to P4 macrocyclic constraint was designed using a molecular-modeling derived strategy. Exploration of the P2 …
Number of citations: 192 pubs.acs.org

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